1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea
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Overview
Description
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea is an organic compound that features both aziridine and urea functional groups. Aziridine is a three-membered heterocycle containing nitrogen, known for its high reactivity due to ring strain . The compound’s structure includes a 2-methylphenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of aziridine with an appropriate isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve the large-scale reaction of aziridine with 2-methylphenyl isocyanate under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxide.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of different products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Aziridine N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amines or thiols depending on the nucleophile used.
Scientific Research Applications
1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in protein studies.
Medicine: Explored for its potential use in drug development due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of 1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea involves the reactivity of the aziridine ring. The ring strain in aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in various applications, including cross-linking in biological systems and polymerization in industrial processes .
Comparison with Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Ethyleneimine: Another aziridine derivative with similar reactivity.
2-Methylphenyl isocyanate: A precursor used in the synthesis of the compound.
Properties
CAS No. |
13515-36-1 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[2-(aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C12H17N3O/c1-10-4-2-3-5-11(10)14-12(16)13-6-7-15-8-9-15/h2-5H,6-9H2,1H3,(H2,13,14,16) |
InChI Key |
XJGRKLMNBUZKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CC2 |
Origin of Product |
United States |
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